molecular formula C12H19NO B7844725 1-(4-(Dimethylamino)phenyl)butan-1-ol

1-(4-(Dimethylamino)phenyl)butan-1-ol

Cat. No.: B7844725
M. Wt: 193.28 g/mol
InChI Key: SAEHZCRXKBUDFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-(Dimethylamino)phenyl)butan-1-ol is an organic compound characterized by a phenyl ring substituted with a dimethylamino group and a butan-1-ol moiety. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-(Dimethylamino)phenyl)butan-1-ol can be synthesized through several synthetic routes. One common method involves the reaction of 4-(dimethylamino)benzaldehyde with butyl magnesium chloride (Grignard reagent) followed by reduction. The reaction conditions typically require anhydrous solvents and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, the compound is often produced using large-scale reactors with optimized conditions to ensure high yield and purity. Continuous flow chemistry and advanced purification techniques are employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(4-(Dimethylamino)phenyl)butan-1-ol undergoes various chemical reactions, including:

  • Oxidation: The primary alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

  • Reduction: The compound can be reduced to form different derivatives, such as the corresponding alkane.

  • Substitution: The dimethylamino group can undergo nucleophilic substitution reactions with various reagents.

Common Reagents and Conditions:

  • Oxidation: Common reagents include chromium(VI) oxide and pyridinium chlorochromate (PCC).

  • Reduction: Lithium aluminium hydride (LiAlH4) is often used for reduction reactions.

  • Substitution: Nucleophiles such as halides or sulfonates can be used for substitution reactions.

Major Products Formed:

  • Oxidation: 1-(4-(Dimethylamino)phenyl)butanal or 1-(4-(Dimethylamino)phenyl)butanoic acid.

  • Reduction: 1-(4-(Dimethylamino)phenyl)butane.

  • Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-(Dimethylamino)phenyl)butan-1-ol has diverse applications in scientific research:

  • Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

  • Biology: The compound is used in the study of biological systems, particularly in the development of new drugs and therapeutic agents.

  • Industry: The compound is utilized in the production of various chemical products, including polymers and coatings.

Mechanism of Action

The mechanism by which 1-(4-(Dimethylamino)phenyl)butan-1-ol exerts its effects depends on its specific application. In pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the specific biological system and the nature of the interaction.

Comparison with Similar Compounds

1-(4-(Dimethylamino)phenyl)butan-1-ol is similar to other compounds with phenyl rings substituted with different functional groups. Some similar compounds include:

  • 4-(Dimethylamino)phenol

  • 4-(Dimethylamino)benzoic acid

  • 1-(4-(Dimethylamino)phenyl)ethanone

Uniqueness: What sets this compound apart is its combination of the dimethylamino group and the butan-1-ol moiety, which provides unique chemical and physical properties compared to other similar compounds.

This comprehensive overview highlights the significance of this compound in various fields and its potential for future applications

Properties

IUPAC Name

1-[4-(dimethylamino)phenyl]butan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO/c1-4-5-12(14)10-6-8-11(9-7-10)13(2)3/h6-9,12,14H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAEHZCRXKBUDFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C1=CC=C(C=C1)N(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.